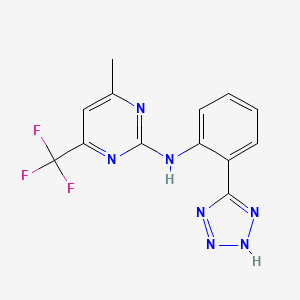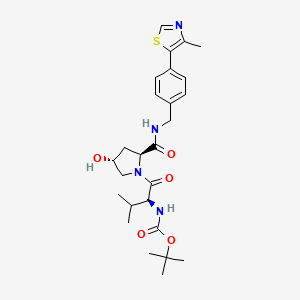
VH032 analogue-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032 analogue-2 is a derivative of VH032, a ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of VH032 analogue-2 involves several key steps:
C–H Arylation of 4-Methylthiazole: This step can be performed using either palladium acetate or Pd-PEPPSI-IPr as catalysts
Protection of Benzylic Amine: N-Boc-L-4-hydroxyproline is used to shield the benzylic amine during the coupling step
Amine Deprotection and Amidation: These steps are crucial for the final formation of this compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reaction conditions and efficient purification techniques to ensure the compound’s purity and stability .
Types of Reactions:
Deprotection: this compound undergoes deprotection under acidic conditions to remove protective groups
Amidation: This reaction is used to form the final product from intermediate compounds
Common Reagents and Conditions:
Palladium Acetate or Pd-PEPPSI-IPr: Used as catalysts for C–H arylation
N-Boc-L-4-Hydroxyproline: Used for protecting the benzylic amine
Major Products:
科学的研究の応用
VH032 analogue-2 has several applications in scientific research:
Chemistry: Used as a ligand for VHL in the synthesis of PROTACs
Biology: Facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system
Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins
Industry: Used in the development of new drugs and therapeutic agents
作用機序
VH032 analogue-2 acts as a ligand for the VHL protein, recruiting it to form a complex with the target protein. This complex is then ubiquitinated and subsequently degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the hypoxia-inducible factor pathway .
類似化合物との比較
特性
分子式 |
C26H36N4O5S |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |
InChIキー |
IBHOCLAWYSUEFY-HKBOAZHASA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


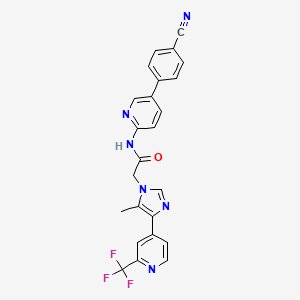

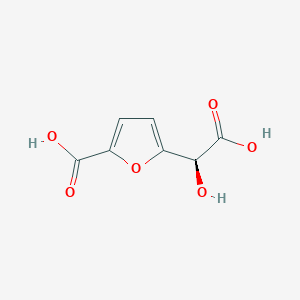
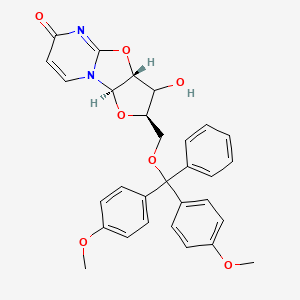
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
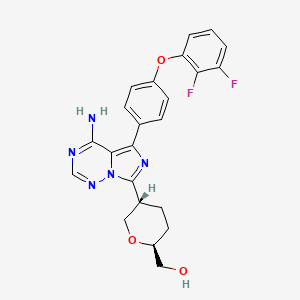
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
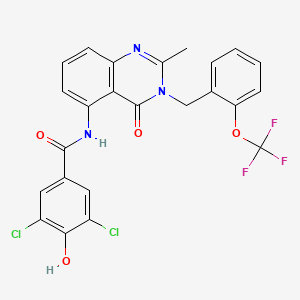
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
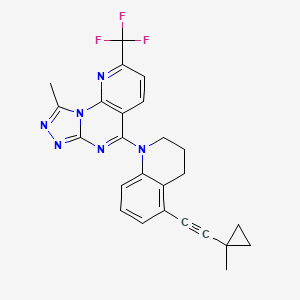
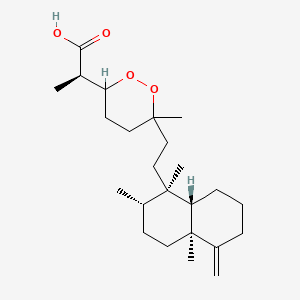
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
